(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine (1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 148240-65-7
VCID: VC21326868
InChI: InChI=1S/C16H20N2O2/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1
SMILES: COC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine

CAS No.: 148240-65-7

Cat. No.: VC21326868

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine - 148240-65-7

Specification

CAS No. 148240-65-7
Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name (1S,2S)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C16H20N2O2/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1
Standard InChI Key CTMKVJFFLNHDQE-HOTGVXAUSA-N
Isomeric SMILES COC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2OC)N)N
SMILES COC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N
Canonical SMILES COC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator